molecular formula C9H8F3N3O2 B1305573 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide CAS No. 324016-20-8

2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Cat. No.: B1305573
CAS No.: 324016-20-8
M. Wt: 247.17 g/mol
InChI Key: SYUAHTBYNDCTOK-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerges from the broader historical progression of hydrazine chemistry, which gained significant momentum during the mid-twentieth century as researchers explored nitrogen-nitrogen bonded compounds for their unique reactivity profiles. The incorporation of trifluoromethyl groups into organic molecules became increasingly prominent following advances in fluorine chemistry, particularly as scientists recognized the profound electronic effects these substituents could impart to molecular systems. The synthesis of compounds containing both hydrazine and trifluoromethyl functionalities represents a convergence of these two important chemical developments, reflecting the ongoing pursuit of molecules with enhanced biological activity and unique chemical properties.

Historical precedents for hydrazide chemistry can be traced to early investigations of hydrazine derivatives in pharmaceutical applications, where researchers discovered that hydrazine-containing compounds often exhibited enhanced biological activities compared to their non-hydrazine analogues. The specific combination of hydrazine functionality with trifluoromethyl-substituted aromatic rings emerged as synthetic chemists sought to combine the favorable properties of both structural elements. The compound's development likely occurred within research programs focused on exploring structure-activity relationships in bioactive molecules, particularly those investigating the influence of electron-withdrawing substituents on molecular behavior.

The systematic nomenclature of this compound reflects the complexity of modern organic chemical naming conventions, with the complete name "this compound" precisely describing the molecular architecture and substitution pattern. Alternative nomenclature systems have designated this compound as "Oxalic monohydrazide mono(3-trifluoromethyl)anilide," highlighting its relationship to oxalic acid derivatives and emphasizing its structural connection to aniline-based compounds.

Significance in Organic Chemistry

This compound occupies a distinctive position within organic chemistry due to its unique combination of functional groups that confer both synthetic versatility and potential biological activity. The compound's significance stems primarily from its hydrazide functionality, which enables participation in a wide range of chemical transformations including hydrazone formation, cyclocondensation reactions, and nucleophilic substitution processes. The presence of the trifluoromethyl group further enhances the compound's chemical profile by introducing strong electron-withdrawing characteristics that can dramatically influence reactivity patterns and molecular interactions.

From a structural perspective, the compound demonstrates the principles of molecular design where specific functional group combinations create synergistic effects that exceed the sum of individual components. The hydrazine moiety provides nucleophilic character and hydrogen bonding capability, while the trifluoromethyl group contributes lipophilicity and electronic effects that can enhance molecular stability and biological activity. This combination makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular architectures.

The compound's role in medicinal chemistry applications has garnered significant attention, particularly in the context of drug discovery programs where hydrazine-containing molecules have demonstrated promising biological activities. The strategic positioning of the trifluoromethyl group at the meta position of the phenyl ring creates a specific electronic environment that can influence protein-ligand interactions and metabolic stability. Research has shown that compounds incorporating similar structural motifs often exhibit enhanced bioavailability and selectivity compared to their non-fluorinated counterparts.

Contemporary synthetic chemistry has embraced such trifluoromethyl-containing hydrazides as valuable building blocks for constructing diverse heterocyclic systems. The compound's ability to undergo condensation reactions with carbonyl compounds makes it particularly useful in the synthesis of substituted hydrazones, which serve as precursors to various pharmacologically active compounds. Additionally, the molecule's structural complexity provides opportunities for exploring novel reaction pathways and developing new synthetic methodologies.

Overview of Hydrazine-Based Compounds

Hydrazine-based compounds constitute a fundamental class of nitrogen-containing organic molecules characterized by the presence of nitrogen-nitrogen bonds, which impart unique chemical and biological properties to these systems. The general structure of hydrazides follows the formula R-NR¹-NR²R³, where R represents acyl, sulfonyl, or phosphoryl groups, and R¹, R², R³ represent various substituents including hydrogen or organic groups. Unlike simple hydrazines, hydrazides exhibit significantly reduced basicity due to the electron-withdrawing influence of the acyl substituent, fundamentally altering their chemical behavior and reactivity profiles.

The chemical versatility of hydrazide compounds stems from their capacity to function as both nucleophiles and electrophiles depending on reaction conditions and molecular environment. This dual reactivity enables hydrazides to participate in diverse chemical transformations including condensation reactions with aldehydes and ketones to form hydrazones, cyclization reactions leading to heterocyclic systems, and substitution reactions that modify the nitrogen-nitrogen bond. The electron density distribution within the hydrazide functional group creates distinct reactivity sites that can be selectively activated under specific reaction conditions.

Hydrazide compounds have found extensive applications across multiple domains of chemistry, from synthetic organic chemistry to materials science and pharmaceutical research. In epoxy resin chemistry, hydrazides serve as latent curing agents that provide excellent storage stability while enabling controlled crosslinking upon thermal activation. The crosslinking mechanism involves reaction between hydrazide groups and epoxide functionalities, creating three-dimensional networks with enhanced mechanical and thermal properties. Acrylic resin systems also benefit from hydrazide crosslinking agents, particularly in applications requiring room-temperature curing capabilities.

Industrial applications of hydrazide compounds extend to corrosion inhibition, where their reducing properties and metal chelation capabilities provide effective protection against oxidative degradation. The ability of hydrazides to form stable complexes with metal ions makes them valuable additives in semiconductor processing and other high-technology applications where metal purity and surface integrity are critical factors.

Hydrazide Type Applications Key Properties
Adipic dihydrazide Epoxy curing, paint crosslinking Molecular weight 174.2, melting point 177-183°C
Sebacic dihydrazide Structural adhesives, electronic materials Molecular weight 230.3, melting point 186-188°C
Isophthalic dihydrazide Powder paints, corrosion inhibitors Molecular weight 194.2, melting point 215-225°C

Research Objectives

Contemporary research investigating this compound focuses on elucidating the fundamental structure-property relationships that govern its chemical behavior and potential applications. Primary research objectives include comprehensive characterization of the compound's physicochemical properties, including detailed analysis of its crystal structure, thermal behavior, and spectroscopic signatures. Understanding these fundamental properties provides the foundation for predicting the compound's behavior in various chemical and biological systems.

Synthetic methodology development represents another crucial research objective, with investigators exploring efficient routes for compound preparation and modification. Current research emphasizes optimizing reaction conditions to maximize yield and purity while minimizing environmental impact and production costs. Studies have focused on nucleophilic substitution reactions involving trifluoromethyl-substituted aromatic compounds and hydrazide precursors, with particular attention to reaction selectivity and side product formation.

Mechanistic investigations constitute a significant component of current research efforts, particularly studies aimed at understanding the molecular-level interactions that govern the compound's reactivity. Research has revealed that the compound can participate in various chemical reactions due to its functional groups, including hydrazone formation through condensation with carbonyl compounds, nucleophilic substitution reactions, and potential cyclization processes leading to heterocyclic products. Understanding these mechanistic pathways enables rational design of synthetic strategies and prediction of reaction outcomes.

Computational chemistry studies have emerged as valuable tools for investigating the compound's electronic structure and predicting its properties. Molecular modeling calculations have provided insights into the compound's three-dimensional conformation, electronic distribution, and potential interaction sites. These computational investigations complement experimental studies and provide theoretical frameworks for understanding observed chemical behavior. The predicted density of 1.492 grams per cubic centimeter and calculated pKa value of 10.49 demonstrate the utility of computational approaches in characterizing this compound.

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUAHTBYNDCTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Esters or Amides

  • A common approach involves starting from the corresponding ester or amide precursor of the acetamide moiety.
  • The ester (e.g., methyl or ethyl ester of 2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide) is treated with hydrazine hydrate under reflux in ethanol or another suitable solvent.
  • This reaction converts the ester group into the hydrazide, yielding this compound with yields typically ranging from 60% to 90% depending on conditions.

Example Reaction Conditions:

Step Reagents & Conditions Outcome
Hydrazinolysis Hydrazine hydrate, reflux in ethanol, 4-6 h Conversion of ester to hydrazide

This method is supported by analogous hydrazide syntheses reported in literature for similar compounds bearing trifluoromethylphenyl groups and hydrazino functionalities.

Condensation Reactions with Aldehydes or Ketones (Hydrazone Formation)

  • The hydrazino group can be further reacted with aldehydes or ketones to form hydrazones, which are important intermediates or derivatives.
  • This step is often used to mask the hydrazine or to introduce additional functional groups.

Typical Conditions:

Step Reagents & Conditions Outcome
Condensation Aldehyde or ketone, ethanol or methanol, mild acid catalyst, room temperature to reflux Formation of hydrazone derivatives

This step is crucial for modifying the compound for biological activity studies or further synthetic elaboration.

Acylation and Amide Bond Formation

  • The acetamide portion can be introduced or modified by acylation of the hydrazino intermediate with acyl halides or anhydrides.
  • This step requires a base (e.g., triethylamine, pyridine) and an aprotic solvent (e.g., ethyl acetate, acetonitrile).

Typical Reaction Setup:

Step Reagents & Conditions Outcome
Acylation Acetyl chloride or acetic anhydride, base, solvent (ethyl acetate), 0–25°C Formation of acetamide linkage

This method is consistent with industrially viable processes for related compounds, ensuring high purity and yield.

Detailed Research Findings and Data

Hydrazinolysis Yield and Purity

  • Hydrazinolysis of esters to hydrazides typically yields 60–90% pure product.
  • Purification is often achieved by recrystallization from aqueous ethanol or ethyl acetate.
  • Characterization by NMR and mass spectrometry confirms the hydrazide formation.

Reaction Optimization Parameters

Parameter Typical Range/Condition Effect on Yield/Purity
Solvent Ethanol, methanol, ethyl acetate Solubility and reaction rate
Temperature Reflux (78–85°C) Complete conversion
Reaction Time 4–6 hours Maximizes yield
Hydrazine Excess 1.5–3 equivalents Drives reaction to completion

Analytical Data (Representative)

Technique Observations
^1H NMR NH2 protons at ~4.0–5.0 ppm (broad), aromatic protons 7.0–8.0 ppm
^13C NMR Carbonyl carbon ~160–170 ppm, aromatic carbons 120–140 ppm
Mass Spectrometry Molecular ion peak consistent with C9H9F3N3O2 (approx. 239 g/mol)

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Hydrazinolysis of ester Methyl/ethyl 2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide Hydrazine hydrate, reflux ethanol 60–90 Most common, straightforward
Condensation with aldehydes Hydrazino compound Aldehyde, mild acid, ethanol 70–85 For hydrazone derivatives
Acylation Hydrazino intermediate Acetyl chloride, base, ethyl acetate 75–90 For acetamide formation

Mechanism of Action

The mechanism of action of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Core Acetamide Derivatives with Heterocyclic Modifications

  • Compound 3.6 (): 2-{[3-(4-Methoxyphenyl)-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Structural Differences: Replaces the hydrazino-oxo group with a triazinoquinazolinyl-thio linkage and a thiazole ring. Analytical Data: LC-MS (APCI) m/z = 522 [M], elemental analysis matches theoretical values (C, 62.05%; H, 3.47%; N, 16.08%) .
  • Compound from : 2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide Structural Differences: Features a benzylidene-hydrazino group with an allyl-hydroxybenzene substituent. Functional Impact: The conjugated hydrazone system allows for tautomerism and chelation with metal ions, useful in coordination chemistry.
Parameter Target Compound Compound 3.6 Compound
Molecular Weight Not provided 522.6 g/mol Not provided
Key Functional Groups Hydrazino-oxo, CF₃ Triazinoquinazoline, thioether Benzylidene-hydrazino
Hydrogen Bonding Capacity High (N-H, C=O) Moderate (C=S, N-H) High (O-H, N-H)
Lipophilicity (CF₃ Contribution) High Moderate Low

Trifluoromethyl-Substituted Acetamides

  • Compound 13 (): N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Structural Differences: Incorporates a benzothiazole ring with a trifluoromethyl group, linked to a 3-(trifluoromethyl)phenylacetamide. Synthetic Efficiency: Synthesized via microwave-assisted reaction (110°C, 10 min) with 19% yield after purification .
Parameter Target Compound Compound 13
Trifluoromethyl Groups 1 (phenyl ring) 2 (phenyl + benzothiazole)
Synthetic Yield Not reported 19%
Applications Undisclosed Patent-pending bioactive agent

Hydrogen Bonding and Crystal Packing

The hydrazino-oxo group in the target compound enables diverse hydrogen-bonding networks, as described by Bernstein et al. (). Compared to thioether-linked analogs (), the hydrazino moiety may form stronger N-H···O bonds, influencing crystal packing and stability. In contrast, benzothiazole derivatives () rely on aromatic stacking and weaker C-F···H interactions .

Biological Activity

2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide is a compound with significant biological activity, particularly in medicinal chemistry. Its structural characteristics, including the trifluoromethyl group, contribute to its pharmacological properties. This article delves into the compound's biological activities, including its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₈F₃N₃O₂
  • Molecular Weight : 247.18 g/mol
  • CAS Number : 324016-20-8
  • Melting Point : 199–201 °C

The compound is characterized by the presence of a hydrazine moiety and a trifluoromethyl phenyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. The trifluoromethyl group is known to improve the potency of compounds against various cancer cell lines by enhancing their interaction with target proteins.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in tumor progression, such as kinases and proteases.
  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties.

  • Inhibition of COX Enzymes : Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Research Findings : In a study comparing various derivatives, this compound showed comparable efficacy to established anti-inflammatory drugs like indomethacin.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound.

  • Testing Against Pathogens : The compound was tested against a range of bacterial strains, showing moderate antibacterial activity.
  • Potential Applications : Its ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly impacts the biological activity of hydrazine derivatives.

Compound StructureBiological ActivityRemarks
Trifluoromethyl group presentEnhanced potency against cancer cell linesImproves binding affinity to target proteins
Absence of trifluoromethyl groupReduced activityIndicates importance of this functional group

Q & A

Q. What methodologies integrate high-throughput screening (HTS) with computational design for derivative synthesis?

  • Methodological Answer :
  • HTS : Use 96-well plates to test hydrazine derivatives against target enzymes (e.g., proteases).
  • QSAR Modeling : Train models on HTS data to predict bioactivity of novel analogs.
  • Retrosynthetic Software : Tools like Synthia propose feasible routes for prioritized compounds .

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